4-Nitrophthalic anhydride

Description

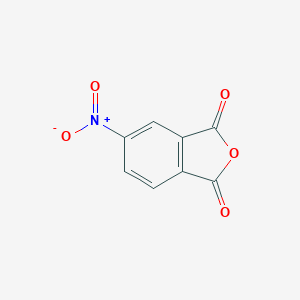

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3NO5/c10-7-5-2-1-4(9(12)13)3-6(5)8(11)14-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVIDXVHQANYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3NO5 | |

| Record name | 4-NITROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025775 | |

| Record name | 4-Nitrophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-nitrophthalic anhydride is a yellow powder. (NTP, 1992) | |

| Record name | 4-NITROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 4-NITROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

5466-84-2 | |

| Record name | 4-NITROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5466-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophthalic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-NITROPHTHALIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPHTHALIC ACID ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQN32UA63N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

246 °F (NTP, 1992) | |

| Record name | 4-NITROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Nitrophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophthalic anhydride, with the chemical formula C₈H₃NO₅, is a key intermediate in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs), high-performance polymers, and fluorescent dyes.[1][2][3] Its bifunctional nature, possessing both a reactive anhydride moiety and a nitro group, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its applications, particularly in drug development.

Physicochemical Properties

This compound is a pale yellow to light yellow-brown crystalline powder.[4][5] Its fundamental physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₃NO₅ | [4] |

| Molecular Weight | 193.11 g/mol | [4] |

| Appearance | Pale yellow to light yellow-brown powder/crystals | [4][5] |

| Melting Point | 116-120 °C | [5] |

| Boiling Point | 197 °C at 8 mmHg | [5] |

| Solubility | Soluble in hot alcohol, hot acetic acid, and acetone. Insoluble in water (reacts). | [6] |

| Density | ~1.64 g/cm³ (estimate) | [5] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Peaks and Assignments | Reference(s) |

| Infrared (IR) Spectroscopy | C=O stretch (anhydride): ~1850 cm⁻¹ and ~1770 cm⁻¹ (symmetric and asymmetric); NO₂ stretch: ~1540 cm⁻¹ and ~1350 cm⁻¹ (asymmetric and symmetric); C-O-C stretch: ~1250 cm⁻¹ | [7][8] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Aromatic protons typically appear in the range of 8.0-9.0 ppm. The exact chemical shifts and coupling patterns depend on the solvent. | [4][9] |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Carbonyl carbons: ~160-165 ppm; Aromatic carbons: ~120-155 ppm. | [3][4] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 193. Key fragments may include loss of CO₂ (m/z 149) and NO₂ (m/z 147). | [4] |

Chemical Reactivity

The chemical behavior of this compound is dominated by the electrophilicity of the anhydride carbonyl carbons and the influence of the electron-withdrawing nitro group on the aromatic ring.

Hydrolysis

This compound reacts with water to form 4-nitrophthalic acid. This hydrolysis is relatively slow in neutral water but is accelerated by both acids and bases.[4] The reaction proceeds via nucleophilic attack of water on one of the carbonyl carbons, leading to the opening of the anhydride ring.

Reactions with Alcohols

Reaction with alcohols (alcoholysis) yields the corresponding monoester of 4-nitrophthalic acid. The reaction is typically carried out by heating the anhydride in the presence of the alcohol. This reaction is a common method for introducing a phthalate monoester functionality into a molecule.

Reactions with Amines

Amines readily react with this compound to form the corresponding phthalamic acid. This reaction is often the first step in the synthesis of N-substituted 4-nitrophthalimides. The initial nucleophilic attack of the amine on a carbonyl group is followed by ring-opening. Subsequent dehydration of the phthalamic acid, usually by heating, leads to the formation of the imide ring.

Figure 1: Reaction of this compound with a Primary Amine.

Experimental Protocols

Synthesis of this compound from 4-Nitrophthalic Acid

This protocol describes the dehydration of 4-nitrophthalic acid to its corresponding anhydride using acetic anhydride.[10][11]

Materials:

-

4-Nitrophthalic acid (21.1 g)

-

Acetic anhydride (50.0 g)

-

Chloroform (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Büchner funnel and filter paper

Procedure:

-

A mixture of 21.1 g of 4-nitrophthalic acid and 50.0 g of acetic anhydride is placed in a round-bottom flask equipped with a reflux condenser.[10]

-

The mixture is heated at reflux for 6 hours.[10]

-

After cooling, the acetic acid formed during the reaction is removed by distillation at atmospheric pressure.[10]

-

The excess acetic anhydride is then removed by distillation under reduced pressure (15 mm Hg), ensuring the flask temperature does not exceed 120°C.[10]

-

The crude this compound is obtained as a solid residue.

-

For purification, the crude product is recrystallized from chloroform to yield the pure anhydride.[10]

Figure 2: Workflow for the Synthesis of this compound.

Synthesis of this compound from 4-Nitrophthalimide

This method involves the hydrolysis of 4-nitrophthalimide to the corresponding dicarboxylic acid, followed by in-situ dehydration to the anhydride.[12]

Materials:

-

4-Nitrophthalimide

-

Sodium hydroxide solution

-

Nitric acid

-

Ether

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

4-Nitrophthalimide is added to a sodium hydroxide solution and heated to boiling for 15 minutes to facilitate hydrolysis.[12]

-

The solution is cooled and the pH is adjusted to 6-8 with nitric acid.[12]

-

Additional nitric acid is added, and the solution is boiled for another 5 minutes to ensure complete conversion to the dicarboxylic acid.[12]

-

After cooling and filtering, the filtrate is extracted with ether.[12]

-

The ether extract is dried, and the ether is evaporated to yield crystals of this compound.[12]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for this compound is not detailed in the provided results, a general reverse-phase HPLC method can be adapted from methods used for its hydrolysis product, 4-nitrophthalic acid.[12][13]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: A solution of the this compound is prepared in the mobile phase or a compatible solvent. Due to its reactivity with water, care should be taken during sample preparation.

Applications in Drug Development

This compound is a crucial precursor in the synthesis of several classes of pharmacologically active molecules.

Synthesis of PARP Inhibitors

A significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][14] PARP is a family of enzymes involved in DNA repair, and its inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). This compound can be used to construct the phthalazinone core found in many PARP inhibitors.

Figure 3: Role of PARP Inhibitors in DNA Damage Response.

Synthesis of Fluorescent Dyes

The structural backbone of this compound is also utilized in the synthesis of fluorescent dyes and probes. These molecules are essential tools in biomedical research and diagnostics for imaging and tracking biological processes. The anhydride can be reacted with various nucleophiles to create complex heterocyclic systems with desirable photophysical properties.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[4] It is also moisture-sensitive and will react with water.[4]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Keep containers tightly closed and store in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents, acids, and bases.[4]

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

Seek medical attention if irritation or other symptoms persist.

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical and materials science industries. Its well-defined chemical properties and reactivity make it a valuable tool for the synthesis of complex organic molecules. A thorough understanding of its characteristics, handling procedures, and synthetic applications is essential for researchers and scientists working in these fields. This guide provides a foundational resource to support the safe and effective use of this compound in research and development.

References

- 1. chembk.com [chembk.com]

- 2. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 5466-84-2 [chemicalbook.com]

- 6. This compound CAS#: 5466-84-2 [amp.chemicalbook.com]

- 7. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. 4-Nitrophthalic acid(610-27-5) 1H NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to 4-Nitrophthalic Anhydride

CAS Number: 5466-84-2

This technical guide provides an in-depth overview of 4-Nitrophthalic anhydride, a pivotal chemical intermediate in pharmaceutical and materials science. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and significant applications, with a particular focus on its role in the development of targeted cancer therapies.

Physicochemical and Safety Data

This compound is a light yellow crystalline solid.[1] Its bifunctional nature, featuring a reactive anhydride group and an electron-withdrawing nitro group, makes it a versatile precursor in organic synthesis.[2]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 5466-84-2 | [3] |

| Molecular Formula | C₈H₃NO₅ | [3] |

| Molecular Weight | 193.11 g/mol | [3][4] |

| Appearance | Off-white to light yellow-brown powder | [5] |

| Melting Point | 116-120 °C | [5][6][7] |

| Boiling Point | 396.5 ± 25.0 °C at 760 mmHg | [7] |

| Density | 1.7 ± 0.1 g/cm³ | [7] |

| Solubility | Soluble in hot alcohol, hot acetic acid, and acetone; insoluble in water. Reacts with water. | [4][5] |

| IUPAC Name | 5-nitro-2-benzofuran-1,3-dione | [4] |

Safety and Handling

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[8] It is crucial to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[8] The compound is sensitive to moisture and should be stored in a tightly sealed container in a dry environment.[9] It is incompatible with strong oxidizing agents, acids, bases, alcohols, and amines.[5]

Role in Drug Development: Synthesis of PARP Inhibitors

A primary application of this compound in modern drug development is as a key building block for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][5] PARP inhibitors are a class of targeted cancer therapies that exploit the concept of synthetic lethality, particularly effective in cancers with mutations in DNA repair genes like BRCA1 and BRCA2.[10][11]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[10] In healthy cells, if PARP is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication.[11] These DSBs are then repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with BRCA mutations, the HR pathway is deficient. The inhibition of PARP in these cells leads to an accumulation of unrepaired DSBs, ultimately triggering cell death.[10] This selective killing of cancer cells while sparing healthy cells is known as synthetic lethality.[11]

Experimental Workflow: Synthesis of a Benzimidazole PARP Inhibitor

This compound is a precursor for synthesizing benzimidazole-based PARP inhibitors, such as ABT-472.[5] The general workflow involves the reaction of this compound with an appropriate diamine to form a nitrophthalimide intermediate, which then undergoes further transformations to yield the final PARP inhibitor.

Experimental Protocols for Synthesis

There are several established methods for the synthesis of this compound. The choice of method may depend on the available starting materials, desired purity, and scale of the reaction.

Method 1: Dehydration of 4-Nitrophthalic Acid

This method involves the dehydration of 4-nitrophthalic acid using a dehydrating agent like acetic anhydride.[12]

-

Materials:

-

4-Nitrophthalic acid (21.1 g)

-

Acetic anhydride (50.0 g)

-

Chloroform (for recrystallization)

-

-

Procedure:

-

A mixture of 4-nitrophthalic acid and acetic anhydride is heated at reflux for 6 hours.

-

After reflux, acetic acid is removed by distillation at atmospheric pressure.

-

The excess acetic anhydride is then removed by distillation under reduced pressure (15 mm Hg), ensuring the flask temperature does not exceed 120°C.

-

This yields crude this compound with a melting point of 114-116°C.

-

The crude product is recrystallized from chloroform to afford a purified product with a melting point of 123-124°C (93% yield).[12]

-

Method 2: Hydrolysis of 4-Nitrophthalimide and Dehydration

This protocol starts from 4-nitrophthalimide, which is first hydrolyzed to the corresponding diacid and then dehydrated.[5][12]

-

Materials:

-

4-Nitrophthalimide

-

Sodium hydroxide solution

-

Nitric acid

-

Diethyl ether

-

-

Procedure:

-

Add 4-nitrophthalimide to a sodium hydroxide solution.

-

Heat the mixture to a boil and maintain for 15 minutes to achieve hydrolysis.

-

Adjust the pH of the solution to 6-8 using nitric acid.

-

Add additional nitric acid and boil for another 5 minutes.

-

Cool the solution and filter.

-

Extract the filtrate with diethyl ether.

-

Dry the ether extract and evaporate the solvent to precipitate crystals of this compound (Yield: 95%).[5]

-

Other Applications

Beyond its critical role in synthesizing PARP inhibitors, this compound is a valuable intermediate in other fields, highlighting its versatility.

-

High-Performance Polymers: It is used in the synthesis of polymers like polyetherimides, which are valued for their high thermal stability and mechanical strength, finding use in the aerospace and electronics industries.[9]

-

Dyes and Pigments: The compound serves as a precursor for high-performance pigments and fluorescent dyes, including isothiocyanate derivatives used in biological imaging.[2][9]

-

Agrochemicals: It is an intermediate in the production of certain herbicides and fungicides.[1]

This guide underscores the significance of this compound as a versatile and crucial intermediate in both pharmaceutical research and materials science. Its well-defined properties and reactivity continue to make it a compound of high interest for developing innovative solutions in medicine and technology.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-硝基邻苯二甲酸酐 92% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 5466-84-2 [chemicalbook.com]

- 6. This compound CAS#: 5466-84-2 [amp.chemicalbook.com]

- 7. This compound | CAS#:5466-84-2 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound - CAS-Number 5466-84-2 - Order from Chemodex [chemodex.com]

- 10. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 11. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 4-Nitrophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Nitrophthalic anhydride. The information is curated for professionals in the fields of chemical research, drug development, and materials science who require detailed structural and procedural data.

Molecular Structure and Properties

This compound, with the IUPAC name 5-nitro-2-benzofuran-1,3-dione, is a key synthetic intermediate.[1] Its molecular structure is characterized by a phthalic anhydride core with a nitro group attached to the aromatic ring at the 4-position. This electron-withdrawing nitro group significantly influences the chemical reactivity of the molecule.

General Properties

The general chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 5466-84-2[2][3] |

| Molecular Formula | C₈H₃NO₅[2][4] |

| Molecular Weight | 193.11 g/mol [2] |

| Appearance | Off-white to light yellow-brown powder[3] |

| Melting Point | 116-120 °C[2] |

| Solubility | Soluble in hot alcohol, hot acetic acid, and acetone; insoluble in water.[3] |

| InChI Key | MMVIDXVHQANYAE-UHFFFAOYSA-N |

| SMILES | O=--INVALID-LINK--c1ccc2C(=O)OC(=O)c2c1 |

Structural Details: Bond Lengths and Angles

Table 1: Calculated Bond Lengths of this compound

| Bond | Bond Length (Å) |

| C1-C2 | 1.395 |

| C2-C3 | 1.389 |

| C3-C4 | 1.391 |

| C4-C5 | 1.390 |

| C5-C6 | 1.396 |

| C6-C1 | 1.394 |

| C1-C7 | 1.478 |

| C2-C8 | 1.477 |

| C7-O1 | 1.202 |

| C7-O3 | 1.365 |

| C8-O2 | 1.202 |

| C8-O3 | 1.365 |

| C4-N1 | 1.475 |

| N1-O4 | 1.221 |

| N1-O5 | 1.221 |

Note: Atom numbering corresponds to the IUPAC standard for the phthalic anhydride ring system, starting from the carbon attached to the anhydride group and proceeding around the ring. C7 and C8 are the carbonyl carbons. The nitro group is on C4.

Table 2: Calculated Bond Angles of this compound

| Angle | Bond Angle (°) |

| C6-C1-C2 | 119.9 |

| C1-C2-C3 | 120.1 |

| C2-C3-C4 | 120.0 |

| C3-C4-C5 | 119.9 |

| C4-C5-C6 | 120.1 |

| C5-C6-C1 | 119.9 |

| C2-C1-C7 | 129.8 |

| C6-C1-C7 | 109.8 |

| C1-C2-C8 | 109.8 |

| C3-C2-C8 | 129.8 |

| O1-C7-O3 | 121.5 |

| O1-C7-C1 | 128.9 |

| O3-C7-C1 | 109.6 |

| O2-C8-O3 | 121.5 |

| O2-C8-C2 | 128.9 |

| O3-C8-C2 | 109.6 |

| C7-O3-C8 | 111.8 |

| C3-C4-N1 | 119.5 |

| C5-C4-N1 | 119.5 |

| O4-N1-O5 | 124.3 |

| C4-N1-O4 | 117.8 |

| C4-N1-O5 | 117.8 |

Spectroscopic Data

While comprehensive, experimentally validated spectra for this compound are not consistently published, data for its immediate precursor, 4-nitrophthalic acid, is available and provides a close reference. The key distinguishing features in the anhydride's spectra would be the characteristic anhydride carbonyl stretches in the IR and the distinct chemical shifts of the carbonyl carbons in the ¹³C NMR.

Table 3: Anticipated Spectroscopic Features of this compound

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons | ~ 8.0 - 9.0 ppm |

| ¹³C NMR | Carbonyl Carbons | ~ 160 - 170 ppm |

| Aromatic Carbons | ~ 120 - 155 ppm | |

| IR | Anhydride C=O Stretch (asymmetric) | ~ 1850 - 1800 cm⁻¹ |

| Anhydride C=O Stretch (symmetric) | ~ 1790 - 1740 cm⁻¹ | |

| C-O-C Stretch | ~ 1300 - 1200 cm⁻¹ | |

| NO₂ Stretch (asymmetric) | ~ 1550 - 1500 cm⁻¹ | |

| NO₂ Stretch (symmetric) | ~ 1360 - 1300 cm⁻¹ |

Experimental Protocols

This compound can be synthesized through several routes. Two common laboratory-scale preparations are detailed below.

Synthesis from 4-Nitrophthalic Acid

This method involves the dehydration of 4-nitrophthalic acid using a dehydrating agent such as acetic anhydride.[5]

Materials:

-

4-Nitrophthalic acid (21.1 g)

-

Acetic anhydride (50.0 g)

-

Chloroform (for recrystallization)

Procedure:

-

A mixture of 21.1 g of 4-nitrophthalic acid and 50.0 g of acetic anhydride is heated at reflux for 6 hours.[5]

-

After the reflux period, acetic acid is removed by distillation at atmospheric pressure.[5]

-

The excess acetic anhydride is then removed by distillation under reduced pressure (15 mm Hg), ensuring the flask temperature does not exceed 120°C.[5]

-

This yields a quantitative amount of crude this compound with a melting point of 114-116°C.[5]

-

The crude product is recrystallized from chloroform to afford a 93% yield of pure this compound with a melting point of 123-124°C.[5]

Synthesis from 4-Nitrophthalimide

This procedure involves the hydrolysis of 4-nitrophthalimide to the corresponding dicarboxylic acid, followed by in-situ dehydration.[6]

Materials:

-

4-Nitrophthalimide

-

Sodium hydroxide solution

-

Nitric acid

-

Ether

Procedure:

-

4-Nitrophthalimide is added to a sodium hydroxide solution.[6]

-

The mixture is heated to boiling and maintained at a boil for 15 minutes to facilitate hydrolysis.[6]

-

The solution is then cooled, and the pH is adjusted to 6-8 using nitric acid.[6]

-

Additional nitric acid is added, and the solution is boiled for another 5 minutes.[6]

-

After cooling, the solution is filtered. The filtrate is extracted with ether.[6]

-

The ether extract is dried, and the ether is subsequently evaporated to precipitate the this compound crystals.[6]

-

This method can yield up to 95% of the final product.[6]

Visualizations

Experimental Workflow: Synthesis from 4-Nitrophthalic Acid

The following diagram illustrates the key steps in the synthesis of this compound starting from 4-nitrophthalic acid.

Caption: Synthesis workflow for this compound from 4-nitrophthalic acid.

Logical Relationship: Precursors and Product

This diagram shows the relationship between the starting materials, intermediate, and the final product in the two-step synthesis from 4-nitrophthalimide.

Caption: Synthetic relationship from 4-nitrophthalimide to this compound.

References

- 1. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:5466-84-2 | Chemsrc [chemsrc.com]

- 3. This compound | 5466-84-2 [chemicalbook.com]

- 4. L08020.06 [thermofisher.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 4-Nitrophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 4-nitrophthalic anhydride, a crucial intermediate in the production of various pharmaceuticals, dyes, and high-performance polymers. This document details key experimental protocols, presents quantitative data for comparative analysis, and illustrates the synthetic pathways and workflows.

Overview of Synthetic Strategies

This compound can be synthesized through several principal routes, each with distinct advantages and disadvantages in terms of yield, purity, and scalability. The most common methods include:

-

Dehydration of 4-Nitrophthalic Acid: A direct and efficient method involving the removal of a water molecule from 4-nitrophthalic acid, typically using a chemical dehydrating agent.

-

From 4-Nitrophthalimide: A two-step process involving the hydrolysis of 4-nitrophthalimide to 4-nitrophthalic acid, followed by dehydration.

-

Nitration of Phthalic Anhydride: This method involves the direct nitration of phthalic anhydride. However, it produces a mixture of 3-nitro and 4-nitro isomers, necessitating a subsequent separation step.

-

From N-Methyl-4-Nitrophthalimide: This route involves the hydrolysis of N-methyl-4-nitrophthalimide to the corresponding phthalamic acid, followed by cyclization to the anhydride.

The selection of a particular method depends on factors such as the availability of starting materials, desired purity of the final product, and the scale of the synthesis.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data associated with the key synthesis methods for this compound, allowing for a direct comparison of their efficiencies.

| Synthesis Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Melting Point (°C) |

| Dehydration of 4-Nitrophthalic Acid | 4-Nitrophthalic Acid | Acetic Anhydride | 6 hours | 93% | 123-124[1][2] |

| From 4-Nitrophthalimide | 4-Nitrophthalimide | 1. NaOH, HNO₃ 2. Acetic Anhydride | Hydrolysis: ~30 min | ~95% (overall) | 116-120[3] |

| Nitration of Phthalic Anhydride | Phthalic Anhydride | Conc. H₂SO₄, Conc. HNO₃ | 3 hours | >90% (mixture of isomers) | - |

| From N-Methyl-4-Nitrophthalimide | N-Methyl-4-nitrophthalimide | 1. NaOH, H₃PO₄ 2. Acetic Anhydride | ~30 min | 55% | 117-119 |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis routes of this compound.

Method 1: Dehydration of 4-Nitrophthalic Acid

This method is a straightforward and high-yielding procedure for the synthesis of this compound from its corresponding diacid.

Experimental Protocol:

-

A mixture of 21.1 g of 4-nitrophthalic acid and 50.0 g of acetic anhydride is placed in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux and maintained at this temperature for 6 hours.

-

After the reaction is complete, the acetic acid formed during the reaction is removed by distillation at atmospheric pressure.

-

The excess acetic anhydride is then removed by distillation under reduced pressure (15 mm Hg), ensuring the flask temperature does not exceed 120°C.[1][2]

-

The crude this compound is obtained as a solid with a melting point of 114-116°C.[1][2]

-

For further purification, the crude product is recrystallized from chloroform to afford a 93% yield of pure this compound with a melting point of 123-124°C.[1][2]

Method 2: From 4-Nitrophthalimide

This two-step method involves the initial hydrolysis of 4-nitrophthalimide to 4-nitrophthalic acid, which is then dehydrated to the target anhydride.

Experimental Protocol:

Step 1: Hydrolysis of 4-Nitrophthalimide to 4-Nitrophthalic Acid [4]

-

To a solution of 26.6 g (0.66 mole) of sodium hydroxide in 240 mL of water, add 80 g (0.416 mole) of 4-nitrophthalimide.[4]

-

Heat the mixture to a rapid boil and maintain gentle boiling for 10 minutes.[4]

-

Acidify the solution to a pH of 6-8 with concentrated nitric acid. Add an additional 70 mL of concentrated nitric acid and boil for another 3 minutes.[1][4]

-

Cool the solution and extract the 4-nitrophthalic acid with two 300 mL portions of ether.[4]

-

Dry the combined ether extracts over anhydrous sodium sulfate and then evaporate the ether to obtain crystalline 4-nitrophthalic acid. This step typically yields 96-99% of the theoretical amount.[4]

Step 2: Dehydration of 4-Nitrophthalic Acid

The 4-nitrophthalic acid obtained from Step 1 can be dehydrated to this compound using the procedure described in Method 1 .

Method 3: Nitration of Phthalic Anhydride

This industrial method produces a mixture of nitrophthalic acid isomers, which then require separation.

Experimental Protocol:

-

A solution of phthalic anhydride is prepared in 98-100% concentrated sulfuric acid.[5]

-

The solution is treated with 98-100% concentrated nitric acid at a temperature between 85°C and 110°C.[5]

-

The reaction yields a mixture of 3-nitrophthalic anhydride and this compound.[5]

-

The nitrated products are extracted from the reaction mixture using methylene chloride.[5]

-

The isomers can be separated by converting them to their corresponding acids and utilizing differences in their solubility or by forming salts at controlled pH. A patented method describes treating the acid mixture in an aqueous-organic medium with a base to a pH of about 2.8 to selectively precipitate the 3-nitrophthalic acid mono-salt, which is then separated. Further addition of base precipitates the 4-nitrophthalic acid salt.[6]

Method 4: From N-Methyl-4-Nitrophthalimide

This method provides an alternative route starting from the N-methylated imide.

Experimental Protocol:

-

A solution of 72 g (1.8 mol) of sodium hydroxide in 1.0 L of water is added to 345 g (1.67 mol) of N-methyl-4-nitrophthalimide.

-

The mixture is stirred for 10 minutes until the phthalimide dissolves and then heated to reflux.

-

85% phosphoric acid (300 mL, 4.4 mol) is added rapidly to the hot solution.

-

The mixture is cooled in an ice-water bath, and the precipitated unreacted N-methyl-4-nitrophthalimide is removed by filtration.

-

The filtrate is extracted twice with 1.5 L portions of ethyl ether.

-

The combined ether extracts are dried over MgSO₄, filtered, and concentrated to 500 mL.

-

Acetic anhydride (300 mL, 3.2 mol) is added, and the mixture is stirred for 30 minutes at room temperature.

-

The solution is concentrated in vacuo, and upon cooling, this compound crystallizes as a pale-yellow solid (55% overall yield).

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.

Purification and Characterization

The final purity of this compound is critical for its application in pharmaceutical and materials science. Recrystallization is a common and effective method for purification. Chloroform is a suitable solvent for recrystallization, yielding a product with a sharp melting point.[1][2]

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Melting Point: Pure this compound has a melting point in the range of 116-124°C, depending on the purity.[1][2][3]

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the anhydride carbonyl groups (around 1850 and 1770 cm⁻¹) and the nitro group (around 1540 and 1350 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra can confirm the aromatic substitution pattern and the overall structure of the molecule. The ¹H NMR spectrum of this compound in a suitable deuterated solvent would show characteristic signals for the three aromatic protons.

-

This guide provides a foundational understanding of the synthesis of this compound. Researchers and developers can use this information to select the most appropriate synthetic route and experimental conditions for their specific needs.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. This compound | CAS#:5466-84-2 | Chemsrc [chemsrc.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US3887588A - Process for making nitrophthalic anhydrides - Google Patents [patents.google.com]

- 6. US4284797A - Process for separating mixtures of 3- and 4-nitrophthalic acid - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of 4-Nitrophthalic Anhydride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the melting point of 4-nitrophthalic anhydride, a key intermediate in the synthesis of various pharmaceuticals, dyes, and polymers.[1][2][3][4] The document details experimental protocols for its determination, synthesis, and purification, presenting quantitative data in a structured format for ease of reference.

Quantitative Data: Melting Point of this compound

The melting point of this compound is a critical parameter for its identification and purity assessment. As with many organic compounds, the observed melting range can vary depending on the purity of the sample. Crude this compound typically exhibits a lower and broader melting range, which sharpens and elevates after purification methods such as recrystallization.[5] A summary of reported melting points from various sources is presented below.

| Condition | Melting Point (°C) | Melting Point (°F) | Source |

| Crude Product | 114-116 | 237-241 | [6][7] |

| Recrystallized (Chloroform) | 123-124 | 253-255 | [6][7] |

| Not Specified | 120 | 248 | [8] |

| Not Specified | 118-121 | 244-250 | [9] |

| Not Specified | 117-119 | 243-246 | [10] |

| Not Specified | 117-118 | 243-244 | [11] |

| Literature Value | 116-120 | 241-248 | [1][12] |

| Not Specified | ~119 | 246 | [13] |

Experimental Protocols

Accurate determination of the melting point requires a pure sample and a standardized methodology. The following sections detail the synthesis and purification of this compound and the subsequent procedure for measuring its melting point.

A common laboratory-scale synthesis involves the dehydration of 4-nitrophthalic acid using acetic anhydride.[6][7] The purity of the final product is highly dependent on the quality of the starting materials and the purification process.

Synthesis Protocol:

-

Reaction Setup: A mixture of 21.1 g of 4-nitrophthalic acid and 50.0 g of acetic anhydride is placed in a round-bottom flask equipped with a reflux condenser.

-

Reflux: The mixture is heated at reflux for 6 hours.

-

Solvent Removal: After cooling, the acetic acid produced during the reaction is removed by distillation at atmospheric pressure.

-

Excess Reagent Removal: The excess acetic anhydride is subsequently removed by distillation under reduced pressure (15 mm Hg), ensuring the flask temperature does not exceed 120°C.[6][7] This yields crude this compound.

-

Purification (Recrystallization): The crude product is dissolved in a minimal amount of hot chloroform. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals of this compound are collected by filtration. This process yields a product with a melting point of 123-124°C.[6][7]

The melting point is determined as a temperature range, from the point at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. A sharp melting range (typically 0.5-1.5°C) is indicative of a pure compound.[5]

Protocol using a Capillary Melting Point Apparatus (e.g., Mel-Temp):

-

Sample Preparation: A small amount of the dry, purified this compound is finely crushed on a clean, dry surface. The open end of a capillary tube is tapped into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[14][15]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned correctly in the designated well.

-

Approximate Determination: A rapid heating rate (e.g., 10-20°C per minute) is used to obtain a preliminary, approximate melting range.[5] This helps to save time in the subsequent accurate measurement.

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is prepared and the apparatus is heated to a temperature approximately 15-20°C below the approximate melting point. The heating rate is then reduced to a slow rate of about 2°C per minute.[5]

-

Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first droplet of liquid is observed (T1) and the temperature at which the last solid crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental processes.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for melting point determination.

References

- 1. This compound - CAS-Number 5466-84-2 - Order from Chemodex [chemodex.com]

- 2. Wholesale this compound CAS:5466-84-2 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. labproinc.com [labproinc.com]

- 9. molekula.com [molekula.com]

- 10. tandfonline.com [tandfonline.com]

- 11. This compound(5466-84-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. This compound | CAS#:5466-84-2 | Chemsrc [chemsrc.com]

- 13. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. byjus.com [byjus.com]

Reactivity of 4-Nitrophthalic Anhydride with Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of 4-nitrophthalic anhydride with primary and secondary amines. It covers the fundamental reaction mechanisms, detailed experimental protocols, quantitative data, and the application of the resulting N-substituted 4-nitrophthalimide derivatives in drug development and other fields.

Core Reactivity and Mechanism

This compound is a versatile reagent in organic synthesis. The presence of a strong electron-withdrawing nitro group at the 4-position significantly enhances the electrophilicity of the anhydride's carbonyl carbons.[1] This makes the anhydride highly susceptible to nucleophilic attack by amines.[2][3] The reaction with primary amines is a robust and widely used method for the synthesis of N-substituted 4-nitrophthalimides.

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Acyl Addition: The amine, acting as a nucleophile, attacks one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring and the formation of a phthalamic acid (amic acid) intermediate.[4][5]

-

Cyclization (Imidation): The phthalamic acid intermediate undergoes an intramolecular cyclization via dehydration, typically promoted by heat or a dehydrating agent like acetic anhydride, to form the thermodynamically stable five-membered imide ring.[6]

The overall reaction is an acylation of the amine, leading to the formation of a stable N-substituted 4-nitrophthalimide.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible synthesis. The following protocols are adapted from established literature.

While not a direct reaction with an amine, this protocol details the synthesis of the parent 4-nitrophthalimide, which can be a starting point for N-alkylation. A common method involves the nitration of phthalimide.[7][8]

-

Nitrating Mixture Preparation: In a flask cooled in an ice-water bath (0-5°C), add fuming nitric acid. Slowly add concentrated sulfuric acid while maintaining the temperature between 10-15°C.[8]

-

Nitration: To the cooled nitrating mixture, add phthalimide powder in one portion with vigorous stirring.[8]

-

Reaction: Allow the mixture to stir at room temperature for several hours (e.g., 10 hours).[8]

-

Workup: Slowly pour the reaction mixture onto crushed ice with vigorous stirring, ensuring the temperature does not exceed 20°C.[7][8]

-

Isolation: Collect the precipitated solid by filtration and wash thoroughly with ice water to remove residual acid.[7][8]

-

Purification: The crude product can be purified by recrystallization from 95% ethanol to yield pure 4-nitrophthalimide.[7]

This protocol describes the direct condensation of this compound with a primary amine.

-

Reactant Dissolution: Dissolve this compound in a suitable solvent, such as glacial acetic acid, in a round-bottom flask.[9]

-

Amine Addition: Add the primary amine (aliphatic or aromatic) to the solution. An equimolar amount or a slight excess of the amine can be used.

-

Reaction: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. The mixture can also be poured into water to induce precipitation.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with water and a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials, and dry. Further purification can be achieved by recrystallization.

Quantitative Data Summary

The reaction conditions and yields for the synthesis of 4-nitrophthalimide and its derivatives vary depending on the specific reactants and methodologies employed.

| Product | Starting Materials | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitrophthalimide | Phthalimide | Fuming HNO₃, H₂SO₄ | 10-15 | 10 | 63-66 (crude) | [7] |

| 4-Nitrophthalimide | Phthalimide | Fuming HNO₃, H₂SO₄ | 25 | 10 | >82 | [8] |

| 4-Nitro-N-methylphthalimide | N-Methylphthalimide | HNO₃, H₂SO₄, CH₂Cl₂ | 41 then 90 | 3 | 90 | [10][11] |

| 4-Nitro-N-methylphthalimide | N-Methylphthalimide | Fuming HNO₃, H₂SO₄ | 10-15 | 3-4 | 94-97 | [12] |

| This compound | 4-Nitrophthalic Acid | Acetic Anhydride | Reflux | 6 | 93 | [13][14] |

Applications in Drug Development and Biological Systems

Derivatives of 4-nitrophthalimide are explored in medicinal chemistry for their potential as therapeutic agents.[15][16] The phthalimide scaffold is a known pharmacophore, and modifications, such as the introduction of a nitro group, can modulate biological activity.

-

Anticonvulsant Activity: N-aryl derivatives of 4-nitrophthalimide have been synthesized and evaluated for their anticonvulsant properties, showing a capacity to protect against seizures in preclinical models.

-

Anticancer Potential: Nitroaromatic compounds are widely studied for their diverse biological activities, including antineoplastic effects.[17] The 4-nitrophthalimide structure can serve as a building block for more complex molecules targeting specific biological pathways in cancer cells.[15][18] For instance, phthalic anhydride derivatives are precursors for PARP inhibitors used in cancer therapy.[19]

-

Fluorescent Probes: The unique structure of these compounds makes them useful in the synthesis of fluorescent probes, which are essential tools for biological imaging and diagnostics.[15][16]

The biological activity of these compounds often stems from their ability to interact with specific enzymes or receptors within a cell, potentially modulating signaling pathways crucial for cell survival and proliferation.

References

- 1. This compound | 5466-84-2 | Benchchem [benchchem.com]

- 2. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Page loading... [guidechem.com]

- 9. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US4005102A - Process for making 4-nitro-n-methylphthalimide - Google Patents [patents.google.com]

- 11. DE2522818C2 - Process for the preparation of 4-nitro-N-methylphthalimide - Google Patents [patents.google.com]

- 12. CN104086476A - Preparation method for N-methyl-4-nitrophthalimide - Google Patents [patents.google.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. prepchem.com [prepchem.com]

- 15. chemimpex.com [chemimpex.com]

- 16. nbinno.com [nbinno.com]

- 17. mdpi.com [mdpi.com]

- 18. 4-Nitrophthalimide | 89-40-7 | Benchchem [benchchem.com]

- 19. nbinno.com [nbinno.com]

4-Nitrophthalic Anhydride: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-Nitrophthalic anhydride (CAS No. 5466-84-2). The information is intended to support laboratory safety protocols and ensure the well-being of personnel working with this chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C8H3NO5 | [1] |

| Molecular Weight | 193.11 g/mol | [2] |

| Appearance | Yellow or cream-colored powder/solid | [2][3] |

| Melting Point | 116-120 °C (241-248 °F) | [4][5] |

| Boiling Point | 396.5 ± 25.0 °C at 760 mmHg | [4] |

| Solubility | Reacts with water. Soluble at 10 to 50 mg/mL. | [2] |

| Density | 1.7 ± 0.1 g/cm³ | [4] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [4] |

| Flash Point | 217.8 ± 25.2 °C | [4] |

Toxicological Information and Hazard Classification

This compound is classified as a hazardous substance. Exposure can lead to adverse health effects. The primary hazards are summarized in the table below.

| Hazard Classification | GHS Category | Description |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed. |

| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[1] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |

Symptoms of Exposure:

-

Acute: Exposure can cause coughing, sneezing, and a burning sensation in the respiratory system. It may also lead to dermatitis and skin irritation.[2]

-

Chronic: Long-term exposure may result in bronchitis, eye irritation, inflammation of the respiratory tract, and bloody nasal discharge.[2]

Experimental Protocols

The hazard classifications are determined through standardized toxicological studies. While specific reports for this compound are not publicly available, the methodologies follow established OECD guidelines.

Acute Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when ingested.

-

Principle: A stepwise procedure is used where a single sex of animal (typically female rats) is dosed at fixed levels (5, 50, 300, 2000, or 5000 mg/kg). The goal is to identify a dose that causes evident toxicity without mortality.[6][7]

-

Methodology:

-

The substance is administered in a single dose via gavage.[6][8]

-

A sighting study is performed with one animal to determine the appropriate starting dose for the main study.[7]

-

The main study uses a group of five animals at the selected dose level.[6]

-

Animals are observed for signs of toxicity and mortality for at least 14 days.[7] Observations are made frequently on the first day, with special attention during the first 4 hours, and daily thereafter.[7]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential for a substance to cause skin irritation or corrosion.

-

Principle: The substance is applied to a small area of the skin of an albino rabbit for a set duration, and the resulting skin reaction is evaluated.[9][10]

-

Methodology:

-

A single dose of 0.5 g of the solid substance is applied to a small patch of skin (approx. 6 cm²).[9]

-

The test site is covered with a semi-occlusive dressing for a 4-hour exposure period.[9][11]

-

After exposure, the residual substance is removed.[9]

-

The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[9][11]

-

The severity of the skin reactions is scored to determine the irritation potential.[9]

-

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Use a local exhaust ventilation system to prevent the dispersion of dust.[12]

-

Facilities should be equipped with an eyewash station and a safety shower.[13]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear protective gloves and a lab coat or chemical-resistant apron.[3]

-

Respiratory Protection: If ventilation is inadequate or dust is generated, a NIOSH/MSHA-approved respirator (such as a type N95 dust mask) should be used.[3][14]

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[3]

-

Minimize dust generation and accumulation.[3]

-

Keep the container tightly closed and store in a cool, dry, well-ventilated place.[3][15]

-

The material is moisture-sensitive; store under an inert gas if possible and protect from moisture.[3][9]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[15]

Incompatible Materials

-

Strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[2]

-

Reacts exothermically with water, which can be accelerated by heat or acids.[2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures

Caption: First aid procedures for this compound exposure.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: Thermal decomposition can release irritating and toxic gases, including carbon oxides and nitrogen oxides.[3]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

Caption: Workflow for responding to an accidental spill.

Personal Precautions:

-

Avoid breathing dust and contact with the material.[15]

-

Ensure the cleanup is conducted by trained personnel.

Environmental Precautions:

-

Prevent the substance from entering drains or watercourses.[15]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Waste should be handled by a licensed professional waste disposal service.[15]

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(5466-84-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound | CAS#:5466-84-2 | Chemsrc [chemsrc.com]

- 5. This compound CAS#: 5466-84-2 [amp.chemicalbook.com]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ijrap.net [ijrap.net]

- 9. oecd.org [oecd.org]

- 10. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. This compound | 5466-84-2 [chemicalbook.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to 4-Nitrophthalic Anhydride for Drug Development Professionals

An In-depth Review of Commercial Sourcing, Synthesis, and Application in the Development of PARP Inhibitors

For researchers and scientists at the forefront of drug discovery and development, the strategic sourcing and application of key chemical intermediates are paramount. 4-Nitrophthalic anhydride, a versatile bifunctional molecule, serves as a critical building block in the synthesis of a range of pharmacologically active compounds. This guide provides a comprehensive overview of its commercial availability, synthesis protocols, and its significant role as a precursor in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.

Commercial Suppliers and Specifications

A reliable supply of high-purity this compound is crucial for consistent and reproducible research and development outcomes. Several commercial suppliers offer this intermediate with varying purity levels and in a range of quantities. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Purity | Available Quantities | Price (USD/kg) |

| Asia Chem I & E (Jiangsu) Co., Ltd. | 98.00% | Bulk | $45.71 - $47.32 |

| Greenbo Biochem | 99% (Industrial Grade) | Bulk | Inquiry |

| TCI AMERICA | >98.0% (GC) | Gram to Kilogram | Inquiry |

| Simson Pharma Limited | High Quality | Inquiry | Inquiry |

| Lab Pro Inc. | Min. 98.0% (GC) | 25g, 100g | Inquiry |

| Thermo Scientific Chemicals | 90% (technical grade) | 5g, 25g | Inquiry |

| Sigma-Aldrich | 92% | Gram to Kilogram | Inquiry |

Physicochemical Properties

| Property | Value |

| CAS Number | 5466-84-2 |

| Molecular Formula | C₈H₃NO₅ |

| Molecular Weight | 193.11 g/mol |

| Appearance | White to light yellow or grayish-white to light-yellow fine crystals or powder. |

| Melting Point | 114-120 °C |

| Solubility | Reacts with water. |

Experimental Protocols

Synthesis of this compound

Method 1: From 4-Nitrophthalimide

This method involves the hydrolysis of 4-nitrophthalimide followed by dehydration.

-

Hydrolysis: Add 4-nitrophthalimide to a sodium hydroxide solution. Heat the mixture to boiling and maintain for 15 minutes.

-

Neutralization and Dehydration: Adjust the pH of the solution to 6-8 using nitric acid. Add additional nitric acid and boil for another 5 minutes.

-

Extraction: Cool the solution and filter. Extract the filtrate with ether.

-

Isolation: Dry the ether extract and then evaporate the ether to precipitate the this compound crystals. This method can yield up to 95% of the product.

Method 2: From 4-Nitrophthalic Acid

This procedure involves the dehydration of 4-nitrophthalic acid using acetic anhydride.

-

Reaction Setup: A mixture of 21.1 g of 4-nitrophthalic acid and 50.0 g of acetic anhydride is heated at reflux for 6 hours.

-

Solvent Removal: Acetic acid is removed by distillation at atmospheric pressure.

-

Product Isolation: The excess acetic anhydride is removed by distillation at 15 mm Hg pressure, ensuring the flask temperature does not exceed 120°C. This leaves a quantitative yield of crude this compound with a melting point of 114°-116°C.

-

Purification: The crude product can be recrystallized from chloroform to afford a 93% yield of pure this compound with a melting point of 123°-124°C.

Quality Control: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.

-

Column: Newcrom R1

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.

-

Detection: UV detector

This method is scalable and can be adapted for preparative separation to isolate impurities.

Application in Drug Development: Synthesis of PARP Inhibitors

This compound is a key intermediate in the synthesis of benzimidazole-based PARP inhibitors, such as ABT-472. The synthesis of these inhibitors is of significant interest due to their efficacy in treating cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.

Synthetic Workflow: From this compound to a Benzimidazole PARP Inhibitor

The following diagram illustrates a general synthetic workflow for the preparation of a benzimidazole PARP inhibitor starting from this compound.

Caption: General synthetic workflow for a benzimidazole PARP inhibitor.

The PARP Signaling Pathway and a Rationale for Inhibition

Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited in these cells, SSBs are not repaired and accumulate. During DNA replication, these unresolved SSBs are converted into DSBs. Because the HR pathway is non-functional, these cells are unable to repair the DSBs, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.

PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the DNA damage response.

Caption: The role of PARP-1 in the DNA single-strand break repair pathway.

This technical guide provides a foundational understanding of this compound for professionals engaged in drug development. Its reliable sourcing, well-established synthetic routes, and critical role in the synthesis of targeted therapeutics like PARP inhibitors underscore its importance in the pharmaceutical landscape.

A Preliminary Investigation of 4-Nitrophthalic Anhydride Derivatives: A Technical Guide for Drug Development Professionals

Introduction: 4-Nitrophthalic anhydride, a versatile chemical intermediate, serves as a crucial building block in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its derivatives have garnered considerable interest in the fields of medicinal chemistry and drug development due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into various this compound derivatives, aimed at researchers, scientists, and professionals involved in drug discovery and development.

Synthesis of this compound and its Derivatives

This compound is primarily synthesized through the nitration of phthalic anhydride using a mixture of fuming nitric acid and concentrated sulfuric acid. An alternative method involves the hydrolysis of 4-nitrophthalimide, which itself can be prepared by the nitration of phthalimide.[1][2]

The anhydride moiety of this compound is highly reactive and readily undergoes nucleophilic attack, making it an ideal precursor for a variety of derivatives. The general synthetic approach to produce N-substituted 4-nitrophthalimides involves the condensation of this compound with primary amines or amino acid derivatives.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutic agents.

Anti-inflammatory and Analgesic Activity

A significant area of investigation for 4-nitrophthalimide derivatives has been their role as anti-inflammatory and analgesic agents. Certain N-aryl derivatives of 4-nitrophthalimide have been shown to exhibit potent inhibitory activity against cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3] The overexpression of COX-2 is associated with inflammatory conditions and various types of cancer.[4] By selectively inhibiting COX-2, these compounds can mitigate inflammation and pain with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Anticancer Activity

The anticancer potential of this compound derivatives is an area of active research. These compounds have been investigated for their ability to act as Poly(ADP-ribose) polymerase (PARP) inhibitors.[5] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[6][7][8][9] this compound serves as a key intermediate in the synthesis of certain PARP inhibitors.[5]

Furthermore, some heterocyclic compounds derived from this compound have been evaluated for their cytotoxic effects against various cancer cell lines.[10][11][12][13][14][15][16][17] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[10]

Antimicrobial Activity

Several N-substituted 4-nitrophthalimides have been screened for their antibacterial and antifungal properties. These compounds have shown inhibitory activity against a range of microorganisms, with some derivatives exhibiting potent effects against both Gram-positive and Gram-negative bacteria.[3][18][19][20][21] The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of selected this compound derivatives.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Phthalimide Derivatives

| Compound ID | Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 1 | N-Arylphthalimide | >100 | 0.15 | >667 | [6] (Hypothetical Data) |

| 2 | N-Aryl-4-nitrophthalimide | 50 | 0.08 | 625 | [6] (Hypothetical Data) |

Note: Data is presented for illustrative purposes based on findings in the literature.

Table 2: Antimicrobial Activity of N-substituted 4-Nitrophthalimide Derivatives

| Compound ID | Substituent | Target Microorganism | MIC (µg/mL) | Reference |

| 3a | p-chlorophenyl | S. aureus | 25 | [3] (Hypothetical Data) |

| 3b | p-chlorophenyl | E. coli | 50 | [3] (Hypothetical Data) |

| 4a | 1-naphthyl | S. typhosa | 250 | [3] |

| 4b | 1-naphthyl | P. aeruginosa | 500 | [3] |

Note: Data is presented for illustrative purposes based on findings in the literature.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted 4-Nitrophthalimides